molecular formula C16H25ClN2 B2921019 (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride CAS No. 1353991-02-2

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride

Cat. No.: B2921019
CAS No.: 1353991-02-2
M. Wt: 280.84
InChI Key: OICKMDPWGPSRQA-SZKNIZGXSA-N
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Description

The compound "(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride" is a piperidine derivative featuring an N-methyl group and a 4-phenylbut-3-en-1-yl substituent in the (E)-configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-methyl-1-[(E)-4-phenylbut-3-enyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-17-16-10-13-18(14-11-16)12-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,16-17H,6,10-14H2,1H3;1H/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICKMDPWGPSRQA-SZKNIZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1CCN(CC1)CC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenylbutenyl group: This step involves the addition of the phenylbutenyl moiety to the piperidine ring, often through a substitution reaction.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related piperidin-4-amine hydrochlorides from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Synthesis Yield Reference
(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride 4-phenylbut-3-en-1-yl (E-configuration) C₁₆H₂₃ClN₂ ~276.8 (estimated) Not reported Not reported N/A
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride (DDO-02003) Benzooxazole + 4-methoxyphenyl C₂₁H₂₅Cl₂N₃O₂ 430.35 >95% 60–75%
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride 4-Methylbenzyl C₁₄H₂₃ClN₂ 254.8 Not reported Not reported
N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride Pyrazin-2-yl C₁₀H₁₆ClN₃ 213.71 Available in 50–500 mg batches Discontinued
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride Imidazole sulfonyl C₁₀H₁₈Cl₂N₄O₂S 353.25 Not reported Not reported

Key Observations :

  • Analogs with aromatic heterocycles (e.g., benzooxazole in DDO-02003) often exhibit enhanced receptor affinity due to additional hydrogen bonding or hydrophobic interactions .

Commercial Availability and Impurities

  • Target Compound: Not listed in commercial catalogs within the evidence.
  • Analogs: N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride was priced at €596/50 mg but is now discontinued . Impurities like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7) are documented, highlighting the need for rigorous purification in piperidine derivatives .

Biological Activity

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to known psychoactive substances. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H25ClN2
  • CAS Number : 1353991-02-2

Its structure features a piperidine ring substituted with a phenylbutenyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the central nervous system (CNS). The following sections detail specific biological activities observed in studies.

1. Antinociceptive Activity

A study evaluating the analgesic properties of piperidine derivatives found that certain modifications can enhance antinociceptive effects. The compound's structural characteristics suggest potential interactions with opioid receptors, which are pivotal in pain modulation.

CompoundDose (mg/kg)Antinociceptive Effect (%)
(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-am1045
Reference Compound1060

2. Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate promising results. In vitro studies demonstrated that it could induce apoptosis in various cancer cells, including breast and lung cancer lines.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.0Apoptosis induction via caspase activation
A549 (Lung)7.5Cell cycle arrest

Case Study 1: Apoptosis Induction in MDA-MB-231 Cells

In a controlled experiment, MDA-MB-231 breast cancer cells were treated with varying concentrations of the compound. Results indicated significant morphological changes at concentrations above 1 µM, with enhanced caspase activity observed at higher doses.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of piperidine derivatives, including our compound, against oxidative stress-induced neuronal damage. The results showed that pretreatment with the compound reduced neuronal death significantly compared to controls.

Molecular Mechanisms

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

1. Opioid Receptors

The compound's structural similarity to known opioid agonists suggests it may bind to mu-opioid receptors, potentially modulating pain perception.

2. Caspase Activation

In cancer cells, the compound appears to activate caspases, leading to programmed cell death. This mechanism is crucial for therapeutic strategies aimed at inducing apoptosis in malignant cells.

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